molecular formula C11H17BClNO3 B1373598 (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride) CAS No. 1335234-36-0

(4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride)

Cat. No.: B1373598
CAS No.: 1335234-36-0
M. Wt: 257.52 g/mol
InChI Key: WYHUHFLLLSCYEW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various biologically and pharmacologically active molecules .

Pharmacokinetics

It is known that the compound has a molecular weight of 25752 , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride’s action are primarily related to its role in the SM coupling reaction . By facilitating the formation of new carbon–carbon bonds, the compound contributes to the synthesis of various biologically and pharmacologically active molecules .

Action Environment

The action, efficacy, and stability of [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride can be influenced by various environmental factors. For instance, the SM coupling reaction, in which the compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.

Chemical Reactions Analysis

(4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium acetate. Major products formed from these reactions include various boronate esters, boronic anhydrides, and coupled organic compounds .

Comparison with Similar Compounds

Similar compounds to (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride) include other boronic acid derivatives such as phenylboronic acid, 4-methylphenylboronic acid, and 4-(dimethylamino)phenylboronic acid. What sets (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride) apart is its morpholine group, which can enhance its solubility and reactivity in certain chemical environments .

Properties

IUPAC Name

[4-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4,14-15H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHUHFLLLSCYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCOCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335234-36-0
Record name [4-(morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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